4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole
Description
4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole is a halogenated isoxazole derivative characterized by a bromo group at position 4, a 2-chlorophenyl substituent at position 3, and a methyl group at position 4. The isoxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen atoms, imparts unique electronic and steric properties.
Properties
IUPAC Name |
4-bromo-3-(2-chlorophenyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-9(11)10(13-14-6)7-4-2-3-5-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITZUDWEFDEXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with bromine and methyl isoxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-bromo-3-(2-chlorophenyl)-5-methylisoxazole with structurally related isoxazole derivatives, emphasizing substituent variations and their implications:
Electronic and Steric Effects
- Halogen Substituents: Bromo and chloro groups in the target compound and analogs (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid ) reduce electron density in the isoxazole ring, directing electrophilic attacks to specific positions.
- Methyl vs.
Spectral and Analytical Data
- IR/NMR : The C-Br stretch in analogs (e.g., 533 cm⁻¹ in ) aligns with expected values for brominated isoxazoles. Aromatic proton signals in the target compound’s 2-chlorophenyl group would likely appear downfield (δ 7.0–8.0 ppm) due to deshielding .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., 464 [M+1] in ) validate molecular formulas, a critical step for confirming the target compound’s structure.
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